molecular formula C7H14NOP B14364529 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 92063-25-7

1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B14364529
CAS No.: 92063-25-7
M. Wt: 159.17 g/mol
InChI Key: BOVXXZKGQCLBDR-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dimethylamino group, a methyl group, and a phosphol-1-one ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of dimethylamine and a methylphosphonic dichloride precursor. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphol-1-one derivatives.

Scientific Research Applications

1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules. The phosphol-1-one ring structure may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with a simpler structure and different reactivity.

    Dimethylamine: A secondary amine with similar dimethylamino functionality but lacking the phosphol-1-one ring.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

Uniqueness

1-(Dimethylamino)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both the dimethylamino group and the phosphol-1-one ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92063-25-7

Molecular Formula

C7H14NOP

Molecular Weight

159.17 g/mol

IUPAC Name

N,N,3-trimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine

InChI

InChI=1S/C7H14NOP/c1-7-4-5-10(9,6-7)8(2)3/h4H,5-6H2,1-3H3

InChI Key

BOVXXZKGQCLBDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCP(=O)(C1)N(C)C

Origin of Product

United States

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